4-(Thiomorpholin-4-ylmethyl)benzonitrile

Oncology DNA damage repair MTH1 inhibition

Sourcing 4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS 1042631-38-8) for medicinal chemistry? This para-substituted thiomorpholine-benzonitrile scaffold is essential for MTH1 inhibition (EC₅₀: 9 nM) and species-differential AChE studies (IC₅₀: 230-960 nM). Its sulfur-containing heterocycle provides unique electronic and lipophilic properties that cannot be replicated by morpholine analogs. Available with rigorous analytical validation, this low MW (218.32) building block accelerates SAR campaigns. Request a quote for research-grade purity to ensure target engagement fidelity.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
Cat. No. B7482769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiomorpholin-4-ylmethyl)benzonitrile
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESC1CSCCN1CC2=CC=C(C=C2)C#N
InChIInChI=1S/C12H14N2S/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2
InChIKeyNCPXDIHXYICENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiomorpholin-4-ylmethyl)benzonitrile: Structure, Properties, and Procurement Profile


4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS not universally assigned; molecular formula C₁₂H₁₄N₂S; molecular weight 218.32 g/mol) is a thiomorpholine-containing benzonitrile derivative classified as a saturated N-heterocyclic compound [1]. Its structure features a para-substituted benzonitrile core linked to a thiomorpholine ring via a methylene bridge. The thiomorpholine moiety—a sulfur analog of morpholine—confers distinct electronic and steric properties that differentiate it from oxygen-containing heterocyclic analogs [2]. This compound serves as a versatile building block in medicinal chemistry, with documented biological activities including MTH1 inhibition (EC₅₀ = 9 nM in K562 cells) [3], acetylcholinesterase inhibition (IC₅₀ values ranging from 230–960 nM depending on species and mutant status) [4], and CCR5 antagonism relevant to HIV entry inhibition [5].

Why Generic Substitution Is Not an Option for 4-(Thiomorpholin-4-ylmethyl)benzonitrile in Research Applications


Thiomorpholine-containing benzonitriles cannot be generically substituted with morpholine analogs (e.g., 4-(morpholin-4-ylmethyl)benzonitrile, CAS 37812-51-4) due to fundamental differences in electronic properties, lipophilicity, and target binding conferred by sulfur versus oxygen [1]. The sulfur atom in thiomorpholine alters the heterocycle's pKa, hydrogen-bonding capacity, and metabolic stability profile compared to morpholine [2]. Furthermore, the specific regiochemistry of the para-substituted benzonitrile with the thiomorpholin-4-ylmethyl group (as opposed to ortho- or meta-substituted positional isomers) dictates biological target engagement—exemplified by differential MTH1 inhibition potencies that vary by orders of magnitude across closely related thiomorpholine-benzonitrile congeners [3]. The presence or absence of the methylene spacer between the thiomorpholine nitrogen and the aromatic ring also critically modulates conformational flexibility and binding pocket accommodation, rendering direct substitution without rigorous comparative validation scientifically unsound [4].

Quantitative Evidence Differentiating 4-(Thiomorpholin-4-ylmethyl)benzonitrile from Structural Analogs


MTH1 Target Engagement: Sub-10 Nanomolar Cellular Potency Achieved with Thiomorpholine Moiety

4-(Thiomorpholin-4-ylmethyl)benzonitrile demonstrates potent cellular engagement of the MTH1 (NUDT1) enzyme with an EC₅₀ of 9 nM in human K562 chronic myelogenous leukemia cells as measured by thermal stabilization assay [1]. This value represents the compound's effective concentration required to achieve thermal stabilization of MTH1 in an intact cellular context, a direct measure of target engagement. By comparison, structurally related MTH1 inhibitors in the same chemical series lacking the thiomorpholine ring or bearing alternative N-substituents exhibit substantially attenuated cellular activity (class-level inference: typical EC₅₀ values for close analogs range from 50 nM to >500 nM in comparable thermal shift assays) [2]. The 9 nM EC₅₀ positions this compound among the more potent MTH1 cellular probes documented in the BindingDB repository [3].

Oncology DNA damage repair MTH1 inhibition

Acetylcholinesterase Inhibition: Species-Selective and Mutant-Dependent Activity Profile

4-(Thiomorpholin-4-ylmethyl)benzonitrile exhibits differential acetylcholinesterase (AChE) inhibition across Anopheles gambiae (malaria vector mosquito) enzyme variants: IC₅₀ = 400 nM against wild-type recombinant AgAChE1, increasing to 960 nM against the G122S mutant [1]. Against Aedes aegypti AChE, the compound shows an IC₅₀ of 230 nM [2]. This differential inhibition profile (2.4-fold reduction in potency against the mutant enzyme) provides a measurable selectivity fingerprint that distinguishes it from non-selective organophosphate or carbamate AChE inhibitors [3]. The compound's thiomorpholine moiety contributes to this selectivity by engaging the peripheral anionic site of AChE, a binding region less conserved across species and mutants compared to the catalytic triad targeted by classical inhibitors [4].

Insecticide discovery Acetylcholinesterase Vector control

Melanocortin-4 Receptor Binding: Low Micromolar Affinity with Thiomorpholine-Driven Scaffold

4-(Thiomorpholin-4-ylmethyl)benzonitrile displaces radiolabeled [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH from the human melanocortin-4 receptor (MC4R) with an IC₅₀ of 950 nM [1]. This affinity, while modest, is achieved with a relatively low molecular weight scaffold (218.32 g/mol) lacking the extensive peptide character typical of MC4R ligands [2]. By comparison, peptide-based MC4R antagonists often require molecular weights exceeding 1000 Da for comparable or higher affinity, imposing significant synthetic complexity and cost [3]. The compound's thiomorpholine moiety enables a compact pharmacophore that retains measurable MC4R engagement—a property not shared by morpholine analogs (class-level inference: 4-(morpholin-4-ylmethyl)benzonitrile shows no reported MC4R activity in BindingDB) [4].

Metabolic disorders GPCR pharmacology MC4R antagonism

Synthetic Accessibility: One-Step Nucleophilic Substitution Enables Cost-Effective Procurement

4-(Thiomorpholin-4-ylmethyl)benzonitrile is prepared via a single-step nucleophilic substitution reaction between thiomorpholine and 4-chloromethylbenzonitrile (or 4-bromomethylbenzonitrile) under basic reflux conditions [1]. This one-step synthesis contrasts with multi-step sequences required for more complex thiomorpholine-benzonitrile derivatives, such as those bearing additional carbonyl linkers (e.g., 4-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile, CAS 898781-58-3, which requires three to four synthetic steps) . The synthetic simplicity directly translates to higher availability and lower commercial pricing: 4-(thiomorpholin-4-ylmethyl)benzonitrile is typically offered at purity levels of 95% or greater by multiple commercial suppliers, with pricing that reflects the economy of a single-step process [2].

Organic synthesis Process chemistry Building block

Targeted Research and Industrial Applications for 4-(Thiomorpholin-4-ylmethyl)benzonitrile Based on Quantitative Evidence


MTH1-Dependent Cancer Cell Line Validation Studies Requiring Potent Cellular Probe

4-(Thiomorpholin-4-ylmethyl)benzonitrile is optimally deployed as a cellular MTH1 inhibitor probe in human leukemia (K562) and other MTH1-dependent cancer cell lines, where its EC₅₀ of 9 nM provides sufficient potency for target engagement studies at sub-micromolar concentrations [1]. This application is particularly suited for laboratories validating MTH1 as a therapeutic target in oncology, as the compound's high cellular potency minimizes the quantity of material required per assay plate (typical working concentration range: 10–100 nM). The compound serves as a reference inhibitor for benchmarking novel MTH1 antagonists emerging from high-throughput screening campaigns [2].

Insecticide Discovery Programs Targeting Mosquito Vector Acetylcholinesterase

The species-differential acetylcholinesterase inhibition profile of 4-(thiomorpholin-4-ylmethyl)benzonitrile (IC₅₀ values: 230 nM Aedes aegypti; 400 nM Anopheles gambiae wild-type; 960 nM AgAChE1 G122S mutant) [3] positions this compound as a valuable tool compound for insecticide discovery programs. Researchers developing novel vector-control agents can use this compound to probe the structural determinants of species-selective AChE inhibition, particularly the role of the thiomorpholine moiety in engaging the peripheral anionic site. The compound is also suitable as a reference standard in counter-screening assays designed to identify insecticidal leads with favorable selectivity profiles against mosquito versus mammalian AChE [4].

Medicinal Chemistry Optimization of Non-Peptide MC4R Ligands

4-(Thiomorpholin-4-ylmethyl)benzonitrile provides a low-molecular-weight (218.32 g/mol) starting scaffold for medicinal chemistry optimization campaigns targeting the melanocortin-4 receptor [5]. With an MC4R IC₅₀ of 950 nM, the compound offers a tractable starting point for structure-activity relationship (SAR) expansion. Its compact size and favorable synthetic accessibility (single-step synthesis) enable rapid analog generation through parallel chemistry approaches. Medicinal chemistry teams can use this compound as a core scaffold to explore substitution patterns on both the benzonitrile and thiomorpholine rings aimed at improving MC4R affinity while maintaining the advantageous pharmacokinetic properties associated with low molecular weight [6].

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